molecular formula C21H19FN2O4S B492845 N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE CAS No. 690643-42-6

N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B492845
CAS No.: 690643-42-6
M. Wt: 414.5g/mol
InChI Key: FPMCASNWYBYEBI-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-(3-fluorobenzenesulfonamido)benzamide is a benzamide derivative characterized by two key structural motifs:

  • A 4-ethoxyphenyl group attached to the benzamide nitrogen.
  • A 3-fluorobenzenesulfonamido group at the para position of the benzamide core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(3-fluorophenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-2-28-19-12-10-17(11-13-19)23-21(25)15-6-8-18(9-7-15)24-29(26,27)20-5-3-4-16(22)14-20/h3-14,24H,2H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCASNWYBYEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.

    Ethoxylation: Introduction of the ethoxy group via an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of these steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-4-(3-FLUOROBENZENESULFONAMIDO)BENZAMIDE could have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible development as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The ethoxy and fluorophenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Alkoxy Groups

The 4-ethoxyphenyl group distinguishes this compound from analogs with methoxy (e.g., N-(4-methoxyphenyl)-benzamide derivatives) or propoxy substituents (e.g., N-(4-propoxyphenyl)-benzamide) . Key differences include:

Compound Alkoxy Group Molecular Weight (g/mol)* Predicted LogP*
N-(4-Ethoxyphenyl)-4-(3-fluorobenzenesulfonamido)benzamide Ethoxy (-OCH₂CH₃) ~434.4 ~3.8
Methoxy analog (e.g., , Entry 5) Methoxy (-OCH₃) ~406.3 ~3.2
Propoxy analog (e.g., , Entry 7) Propoxy (-OCH₂CH₂CH₃) ~448.4 ~4.1

*Estimated using fragment-based calculations.

  • Ethoxy vs.
  • Ethoxy vs. Propoxy : Propoxy further elevates LogP, which may improve tissue penetration but reduce aqueous solubility .

Sulfonamido Group Modifications

The 3-fluorobenzenesulfonamido moiety contrasts with non-fluorinated or differently substituted sulfonamides (e.g., ’s compounds 3a–g, which feature sulfamoyl groups without fluorine) .

Feature 3-Fluorobenzenesulfonamido Non-Fluorinated Sulfonamido (e.g., )
Electronic Effects Fluorine induces electron-withdrawing effects, polarizing the sulfonamido group. Less polarized without fluorine.
Hydrogen Bonding Capacity Enhanced due to fluorine’s electronegativity. Moderate, dependent on other substituents.
Metabolic Stability Fluorine may reduce oxidative metabolism. Potentially lower stability.

This fluorine substitution could improve target binding affinity in enzyme inhibition, as seen in fluorinated sulfonamides like celecoxib .

Core Benzamide Modifications

Compared to simpler benzamides (e.g., N-(4-ethoxyphenyl)acetamide in ), the addition of the sulfonamido group introduces:

  • Increased molecular complexity : The sulfonamido group adds hydrogen-bonding sites, critical for interactions with biological targets.
  • Higher molecular weight : ~434.4 g/mol vs. ~179.2 g/mol for N-(4-ethoxyphenyl)acetamide, suggesting distinct pharmacokinetic profiles .

Biological Activity

N-(4-Ethoxyphenyl)-4-(3-fluorobenzenesulfonamido)benzamide, a compound with the potential for diverse biological applications, is primarily studied for its antibacterial properties and its role as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18FNO4S
  • Molecular Weight : 339.38 g/mol
  • CAS Number : 853902-53-1

Synthesis

The synthesis of this compound typically involves the reaction between 4-ethoxyaniline and 3-fluorobenzenesulfonyl chloride. The reaction is conducted in an organic solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine to neutralize the byproducts formed during the reaction.

Reaction Overview

Step Reagents Conditions Product
14-Ethoxyaniline + 3-Fluorobenzenesulfonyl chlorideRoom temperature, organic solventThis compound

The primary mechanism of action for this compound involves its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis essential for bacterial proliferation .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The sulfonamide moiety is crucial for this activity, as it interferes with bacterial folate metabolism.

Enzyme Inhibition Studies

A study conducted on related sulfonamide compounds demonstrated their efficacy in inhibiting enzymes involved in bacterial growth. The compound's structure allows it to bind effectively to active sites on these enzymes, thereby preventing their function and leading to bacterial cell death .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed that it had comparable or superior activity against resistant strains of Escherichia coli and Staphylococcus aureus.
  • Mechanistic Insights : A detailed kinetic study revealed that the compound acts as a competitive inhibitor for dihydropteroate synthase, with an inhibition constant (Ki) significantly lower than that of traditional sulfonamides. This suggests enhanced binding affinity due to the fluorinated aromatic ring .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield Range
Sulfonamido Formation0–5°C, pyridine, 12 h70–85%
AmidationDMF, 40°C, EDC/HOBt, 24 h65–80%
PurificationEthyl acetate/hexane (3:7), silica gel>95% purity

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass 366.215461 g/mol) using electrospray ionization (ESI) or MALDI-TOF .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.1 ppm), sulfonamido NH (δ 10.2 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • FT-IR : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • HPLC : Use C18 columns with acetonitrile/water (60:40) and 0.1% TFA for purity analysis (retention time ~8–10 min) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this sulfonamide-containing benzamide?

Answer:
Contradictions may arise from assay variability (e.g., cell lines, enzyme sources) or impurities. Methodological approaches include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., KD values) .
  • Metabolic Stability Testing : Evaluate liver microsome stability to rule out false negatives due to rapid degradation .

Advanced: What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound's interaction with biological targets?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the sulfonamido group, which influences hydrogen bonding .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PARP-1 or serine proteases). Focus on the fluorophenyl moiety’s hydrophobic contacts .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. Table 2: Computational Parameters for Target Binding

MethodSoftware/ToolKey Observations
DFTGaussian 09High electron density at F atom
DockingAutoDock VinaΔG = -9.2 kcal/mol for PARP-1
MD SimulationsGROMACSStable binding over 80 ns

Basic: What are the documented safety considerations and handling protocols for this compound based on structural analogs?

Answer:

  • Toxicity : Structural analogs (e.g., N-(4-ethoxyphenyl)acetamide) show moderate oral toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition : Thermal degradation releases NOₓ and HF vapors. Avoid heating above 200°C .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonamido group .

Advanced: How does the electronic configuration of the 3-fluorobenzenesulfonamido moiety influence its reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing fluorine atom activates the sulfonamido group for nucleophilic attack:

  • Resonance Effects : Fluorine increases the electrophilicity of the sulfonyl sulfur, enhancing reactivity with amines or thiols .
  • Steric Effects : Ortho-substitution on the benzene ring reduces accessibility, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Basic: What validated HPLC or LC-MS methods exist for purity analysis and impurity profiling?

Answer:

  • HPLC : Use a Waters XBridge C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water = 55:45, 0.1% formic acid). Detect impurities at 254 nm .
  • LC-MS : ESI-positive mode (m/z 367.22 [M+H]⁺) with a Shimadzu LCMS-2020 system. Limit of quantification (LOQ) = 0.1 µg/mL .

Advanced: What crystallographic challenges are anticipated in determining this compound's solid-state structure, and how can they be addressed?

Answer:

  • Crystal Growth : Low solubility in common solvents necessitates vapor diffusion (e.g., DMSO/ethyl acetate) .
  • Disorder : The ethoxy group may exhibit rotational disorder. Use low-temperature (100 K) data collection to improve resolution .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .

Q. Table 3: Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cella = 10.2 Å, b = 12.4 Å, c = 8.7 Å
R-factor<5%

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